2-Chloro-5-iodo-3-methylpyridine
Overview
Description
2-Chloro-5-iodo-3-methylpyridine: is a halogenated heterocyclic compound with the molecular formula C6H5ClIN and a molecular weight of 253.47 g/mol . It is a derivative of pyridine, a basic nitrogen-containing aromatic ring, and is characterized by the presence of chlorine and iodine atoms at the 2 and 5 positions, respectively, and a methyl group at the 3 position .
Scientific Research Applications
2-Chloro-5-iodo-3-methylpyridine is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of biological pathways and as a building block for bioactive compounds.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
“2-Chloro-5-iodo-3-methylpyridine” is classified as a combustible liquid and can cause skin irritation and serious eye irritation. It is harmful if swallowed or in contact with skin . The safety pictograms associated with this compound are GHS07, and the hazard statements are H302, H315, H319, and H335 .
Mechanism of Action
Target of Action
It’s known that pyridine derivatives can interact with various biological targets, including enzymes and receptors, due to their aromatic nature and ability to participate in pi stacking interactions .
Mode of Action
It’s known that pyridine derivatives can undergo various chemical reactions, including suzuki-miyaura cross-coupling , which is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex .
Biochemical Pathways
It’s known that pyridine derivatives can be involved in various biochemical pathways due to their versatile chemical reactivity .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological molecules .
Result of Action
It’s known that pyridine derivatives can have various biological effects, depending on their specific chemical structure and the nature of their interaction with biological targets .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-iodo-3-methylpyridine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, the compound’s biological activity can be affected by factors such as pH, temperature, and the presence of other molecules in the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodo-3-methylpyridine typically involves multiple steps, including nitration, reduction, diazotization, and iodination reactions . One common method starts with 5-amino-2-chloro-3-methylpyridine, which undergoes diazotization followed by iodination . The reaction conditions often involve the use of boron trifluoride diethyl etherate, t-butyl nitrite, and potassium iodide in solvents like acetonitrile and 1,2-dimethoxyethane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-iodo-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like organolithium compounds or Grignard reagents in solvents such as tetrahydrofuran (THF) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or water are typical conditions for Suzuki-Miyaura coupling.
Major Products:
Comparison with Similar Compounds
- 2-Chloro-4-iodo-5-methylpyridine
- 2-Chloro-3-methoxy-5-methylpyridine
- 6-Chloro-2-iodo-3-methylpyridine
Comparison: 2-Chloro-5-iodo-3-methylpyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain chemical reactions and applications due to the positioning of the chlorine and iodine atoms .
Properties
IUPAC Name |
2-chloro-5-iodo-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRUYZVVYJIPRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90626819 | |
Record name | 2-Chloro-5-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59782-89-7 | |
Record name | 2-Chloro-5-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90626819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-iodo-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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